Cas no 132865-44-2 (5-Chloro-6-methoxynicotinaldehyde)
5-Chloro-6-methoxynicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-6-methoxynicotinaldehyde
- 5-Chloro-6-methoxypyridine-3-carboxaldehyde
- 1-(6-METHYLPYRIDYL)-2-QUINOLIN-4-YL ETHANONE
- 3-Chloro-5-formyl-2-methoxypyridine
- 5-chloro-6-methoxypyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 5-chloro-6-Methoxy-
- 5-chloro-6-methoxy-nicotinaldehyde
- 3-Pyridinecarboxaldehyde,5-chloro-6-methoxy-
- PubChem17090
- FCH849662
- AB20954
- VP10199
- N312
- AB1005155
- AX8018054
- AK00739371
- ST24044661
- 3-Pyrid
- F30134
- 3-chloro-5-formyl-2-methoxypyridine, AldrichCPR
- Z1198165226
- AMY7947
- AKOS006295703
- DTXSID60564370
- OXYOCTALINEFORMATE
- CS-0132498
- FT-0769258
- DS-20264
- SY102150
- SCHEMBL9510001
- AC-33381
- 132865-44-2
- MFCD04972383
- EN300-2967150
- DB-025088
-
- MDL: MFCD04972383
- Inchi: 1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
- InChI Key: IZBHWLYKWKYMOY-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=CN=C1OC
Computed Properties
- Exact Mass: 171.00900
- Monoisotopic Mass: 171.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1.2
Experimental Properties
- Density: 1.317
- Melting Point: 152 ºC
- Boiling Point: 260.324 °C at 760 mmHg
- Flash Point: 111.24 °C
- Refractive Index: 1.569
- PSA: 39.19000
- LogP: 1.55610
5-Chloro-6-methoxynicotinaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-6-methoxynicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC455-50mg |
5-Chloro-6-methoxynicotinaldehyde |
132865-44-2 | 99+% | 50mg |
177.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC455-200mg |
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132865-44-2 | 99+% | 200mg |
478.0CNY | 2021-08-04 | |
| Chemenu | CM132159-1g |
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132865-44-2 | 95% | 1g |
$220 | 2021-08-05 | |
| Chemenu | CM132159-5g |
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132865-44-2 | 95% | 5g |
$617 | 2021-08-05 | |
| Chemenu | CM132159-10g |
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132865-44-2 | 95% | 10g |
$884 | 2021-08-05 | |
| Chemenu | CM132159-25g |
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132865-44-2 | 95% | 25g |
$1754 | 2021-08-05 | |
| Chemenu | CM132159-250mg |
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132865-44-2 | 95% | 250mg |
$59 | 2024-08-02 | |
| Chemenu | CM132159-1g |
5-chloro-6-methoxynicotinaldehyde |
132865-44-2 | 95% | 1g |
$177 | 2024-08-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C895078-100mg |
5-Chloro-6-methoxynicotinaldehyde |
132865-44-2 | 97% | 100mg |
¥312.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C895078-250mg |
5-Chloro-6-methoxynicotinaldehyde |
132865-44-2 | 97% | 250mg |
¥521.10 | 2022-09-02 |
5-Chloro-6-methoxynicotinaldehyde Suppliers
5-Chloro-6-methoxynicotinaldehyde Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-Chloro-6-methoxynicotinaldehyde
Introduction to 5-Chloro-6-methoxynicotinaldehyde (CAS No. 132865-44-2)
5-Chloro-6-methoxynicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 132865-44-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative exhibits a unique structural framework that positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and methoxy substituents on the nicotinaldehyde backbone imparts distinct reactivity, making it a compound of considerable interest for medicinal chemists and synthetic organic chemists alike.
The chemical structure of 5-Chloro-6-methoxynicotinaldehyde consists of a pyridine ring substituted at the 5-position with a chlorine atom and at the 6-position with a methoxy group, with an aldehyde functional group at the 2-position. This specific arrangement confers upon the molecule the ability to participate in diverse chemical transformations, including condensation reactions, nucleophilic additions, and oxidation processes. Such reactivity is harnessed in the development of novel pharmacophores and in the functionalization of existing drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of nicotinaldehyde derivatives. The aldehyde moiety serves as a versatile handle for further derivatization, allowing chemists to modulate electronic and steric properties to achieve desired biological activities. Specifically, 5-Chloro-6-methoxynicotinaldehyde has been investigated for its possible role in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. Its structural features are particularly appealing for designing molecules that can interact with biological targets such as enzymes and receptors.
One of the most compelling aspects of 5-Chloro-6-methoxynicotinaldehyde is its utility as a building block in natural product synthesis. The compound’s scaffold closely resembles that of several known alkaloids and flavonoids, which have demonstrated significant therapeutic value. By leveraging this structural similarity, researchers have been able to develop streamlined synthetic routes that mimic biosynthetic pathways, thereby facilitating the production of complex molecules with enhanced pharmacological profiles.
The incorporation of chlorine and methoxy groups into the nicotinaldehyde core enhances the molecule’s lipophilicity and metabolic stability, which are critical factors in drug design. These modifications can improve oral bioavailability and prolong half-life, two key attributes for any potential therapeutic agent. Furthermore, computational studies have suggested that 5-Chloro-6-methoxynicotinaldehyde may exhibit favorable interactions with certain biological targets due to its ability to adopt multiple conformations that can optimize binding affinity.
Recent advancements in green chemistry have also highlighted 5-Chloro-6-methoxynicotinaldehyde as a compound amenable to sustainable synthetic methodologies. Researchers have reported efficient catalytic processes that minimize waste and energy consumption while maintaining high yields. Such innovations align with global efforts to reduce the environmental footprint of pharmaceutical manufacturing and underscore the compound’s relevance in modern drug discovery.
The role of 5-Chloro-6-methoxynicotinaldehyde in medicinal chemistry extends beyond its use as an intermediate. It has been employed in the development of probes for biochemical assays, enabling researchers to investigate enzyme mechanisms and identify new therapeutic targets. Its reactivity also makes it suitable for generating libraries of diverse compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery pipelines.
In conclusion, 5-Chloro-6-methoxynicotinaldehyde (CAS No. 132865-44-2) represents a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features, coupled with its versatility in chemical transformations, make it an indispensable tool for scientists seeking to develop novel therapeutics. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to remain at the forefront of innovation in medicinal chemistry.
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